3-Bromo-6-isopropoxy-2-methylpyridine
Description
Overview of Halogenated Pyridine (B92270) Scaffolds in Chemical Research
Halogenated pyridines, which are pyridine rings substituted with one or more halogen atoms, are of particular interest in the field of organic synthesis. The presence of a halogen, such as bromine, chlorine, or iodine, provides a reactive handle for a variety of cross-coupling reactions. These reactions, which are often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes halogenated pyridines valuable building blocks for the construction of more complex molecules with potential applications in medicine, agriculture, and materials science. The position of the halogen on the pyridine ring, as well as the presence of other substituents, can significantly influence the reactivity of the molecule and the types of transformations it can undergo.
Structural Classification and Research Context of 3-Bromo-6-isopropoxy-2-methylpyridine
This compound is a specific example of a halogenated pyridine derivative. Its structure is characterized by a pyridine ring with a bromine atom at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 6-position, and a methyl group (-CH₃) at the 2-position. This combination of substituents gives the molecule a unique set of properties and potential reactivities.
The presence of the bromine atom makes it a suitable substrate for cross-coupling reactions, while the isopropoxy and methyl groups can influence its solubility, steric hindrance, and electronic properties. This compound is classified as a versatile small molecule scaffold and a building block in chemical synthesis. cymitquimica.com Its availability from chemical suppliers suggests that it is a compound of interest for researchers in various fields. bldpharm.comsigmaaldrich.comfluorochem.co.uk
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1239611-34-7 | bldpharm.comsigmaaldrich.comaaronchem.com |
| Molecular Formula | C₉H₁₂BrNO | aaronchem.comambeed.com |
| Molecular Weight | 230.10 g/mol | aaronchem.comambeed.com |
| Purity | Min. 95% | cymitquimica.com |
Rationale for Comprehensive Academic Investigation of this compound
The rationale for a thorough academic investigation of this compound stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural features and the applications of similar compounds provide a strong basis for its scientific exploration.
The bromine atom at the 3-position is a prime site for synthetic elaboration through cross-coupling reactions, a cornerstone of modern organic chemistry for creating novel molecular frameworks. mdpi.comresearchgate.net For instance, a closely related isomer, 3-bromo-2-isopropoxy-5-methylpyridine, has been identified as an intermediate in the synthesis of inhibitors for p38α MAP kinase, a target for anti-inflammatory therapies. Furthermore, studies on this isomer have revealed its potential to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.
Given that this compound is commercially available as a building block, it is likely being used in unpublished or proprietary research for the development of new pharmaceuticals or other functional molecules. A comprehensive academic study would be valuable to fully characterize its reactivity, explore its potential in various synthetic transformations, and investigate its own biological activities. Such research would not only expand the toolkit of synthetic chemists but could also lead to the discovery of new compounds with significant practical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-6-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFZTOVTHSQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682481 | |
| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239611-34-7 | |
| Record name | 3-Bromo-2-methyl-6-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239611-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways to 3 Bromo 6 Isopropoxy 2 Methylpyridine
Historical and Contemporary Approaches for Pyridine (B92270) Bromination
The bromination of the pyridine ring is a fundamental transformation in the synthesis of halogenated heterocycles. Historically, the direct bromination of pyridine is known to be a difficult reaction, often requiring harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. youtube.com Early methods involved reacting pyridine with bromine at high temperatures (e.g., 300°C), often in the presence of oleum, to yield 3-bromopyridine. youtube.com
Contemporary approaches have focused on developing milder and more regioselective methods. The use of pyridine N-oxides is a common strategy to activate the pyridine ring towards electrophilic substitution. For instance, bromination of pyridine N-oxide can facilitate the introduction of a bromine atom, often at the 4-position. Subsequent removal of the N-oxide group yields the brominated pyridine. Another modern approach involves the use of activating agents. For example, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source, avoiding the need for highly reactive reagents like Br2 or POBr3. tcichemicals.com
The regioselectivity of bromination is highly dependent on the reaction conditions and the presence of other substituents on the pyridine ring. digitellinc.com For an unsubstituted pyridine, electrophilic attack predominantly occurs at the 3- and 5-positions. The presence of activating or deactivating groups can further direct the position of bromination.
| Method | Reagents | Conditions | Regioselectivity |
| Historical | Br2, Oleum | High Temperature (~300°C) | Primarily 3-bromo |
| N-Oxide Route | Pyridine N-oxide, Br2 | Varies | Often directs to the 4-position |
| Modern Activated | Pyridine N-oxide, p-Ts2O, TBAB | Mild | Highly regioselective (e.g., C2) |
| Direct (Substituted) | Bromine, Lewis Acid (e.g., AlCl3) | 100°C | Dependent on existing substituents |
Alkoxylation Strategies for the Isopropoxy Moiety Introduction
The introduction of an isopropoxy group onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a suitable leaving group, most commonly a halogen, by an alkoxide nucleophile. For the synthesis of 6-isopropoxypyridines, a common precursor would be a 6-halopyridine (e.g., 6-bromopyridine or 6-chloropyridine).
The reaction is generally carried out by treating the halopyridine with sodium or potassium isopropoxide in a suitable solvent like isopropanol or an aprotic polar solvent such as DMF or DMSO. The reactivity of the halopyridine towards SNAr is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com The pyridine nitrogen atom itself acts as an electron-withdrawing feature, making the 2- and 6-positions particularly susceptible to nucleophilic attack.
| Precursor | Reagents | Solvent | Conditions |
| 6-Bromopyridine | Sodium isopropoxide | Isopropanol | Reflux |
| 6-Chloropyridine | Potassium isopropoxide | DMF | Elevated Temperature |
| 2,6-Dihalopyridine | Sodium isopropoxide | Isopropanol | Varies, can be selective |
Methyl Group Installation and Functionalization Techniques
Introducing a methyl group at the 2-position of a pyridine ring can be accomplished through various methods. One common approach involves the use of organometallic reagents. For instance, 2-halopyridines can undergo cross-coupling reactions, such as the Suzuki or Stille coupling, with appropriate methyl-containing organometallic reagents.
Another strategy involves the functionalization of pyridine N-oxides. Reaction of pyridine N-oxide with a methylating agent like methylmagnesium bromide, followed by treatment with acetic anhydride, can yield 2-methylpyridine (B31789). organic-chemistry.org More recent developments include flow synthesis techniques for the α-methylation of pyridines, which offer a greener and more efficient alternative to traditional batch processes. researchgate.netnih.gov These methods often utilize a catalyst, such as Raney® nickel, and a methyl source like a primary alcohol at high temperatures. researchgate.netnih.gov
Radical-based methods have also been explored for pyridine methylation, although they can sometimes suffer from a lack of regioselectivity, leading to a mixture of 2-, 3-, and 4-methylpyridines. nih.gov
| Method | Precursor | Reagents | Key Features |
| Cross-Coupling | 2-Halopyridine | Methylboronic acid (Suzuki), Methyltin reagent (Stille), Pd catalyst | Good yields and selectivity |
| N-Oxide Route | Pyridine N-oxide | Grignard reagent (e.g., MeMgBr), Ac2O | Classic and reliable method |
| Flow Synthesis | Substituted Pyridine | 1-Propanol, Raney® Ni | High selectivity, greener process |
| Radical Methylation | Pyridine | Radical initiator, Methyl source | Can lack regioselectivity |
Convergent and Divergent Synthetic Routes to 3-Bromo-6-isopropoxy-2-methylpyridine
The synthesis of this compound can be envisioned through several strategic pathways, leveraging the reactions discussed previously. The order of functional group introduction is critical to achieving the desired regiochemistry.
Stepwise Functionalization Strategies
A stepwise approach would involve the sequential introduction of the three substituents onto a pyridine core. A plausible route could start with a commercially available substituted pyridine, such as 2-methylpyridine (2-picoline).
Alkoxylation followed by Bromination: One potential pathway begins with the synthesis of 2-methyl-6-isopropoxypyridine. This could be achieved by first converting 2-methyl-6-hydroxypyridine to 2-methyl-6-chloropyridine, followed by nucleophilic substitution with sodium isopropoxide. The subsequent step would be the bromination of 2-methyl-6-isopropoxypyridine. The electron-donating nature of the methyl and isopropoxy groups would activate the ring towards electrophilic substitution. The directing effects of these groups would likely favor bromination at the 3- or 5-position. Careful control of reaction conditions would be necessary to achieve the desired 3-bromo isomer.
Bromination followed by Alkoxylation: An alternative strategy would involve the initial bromination of 2-methylpyridine. This reaction, typically with bromine in the presence of a Lewis acid like aluminum chloride, can produce 3-bromo-2-methylpyridine. chemicalbook.com The subsequent challenge would be the introduction of the isopropoxy group at the 6-position. This would likely require a nucleophilic aromatic substitution on a precursor like 3-bromo-6-chloro-2-methylpyridine.
Halogen Exchange and Substitution Reactions for Precursors
Halogen exchange reactions can be a valuable tool in the synthesis of halopyridines. frontiersin.orgnih.gov For instance, if a synthetic route leads to a precursor such as 3-iodo-6-isopropoxy-2-methylpyridine, a halogen exchange reaction could be employed to replace the iodine with bromine. Copper-catalyzed Finkelstein-type reactions are often effective for this purpose. frontiersin.org
Furthermore, substitution reactions on precursors are central to many synthetic routes. A key precursor could be a dihalomethylpyridine, such as 3-bromo-2-methyl-6-chloropyridine. Selective nucleophilic substitution of the chlorine atom at the 6-position with isopropoxide would be favored due to the higher reactivity of the 2- and 6-positions towards nucleophilic attack.
Regioselective Synthesis Considerations
The regiochemical outcome of each reaction step is paramount in the synthesis of this compound.
Bromination: In an electrophilic bromination of a 2-methyl-6-isopropoxypyridine intermediate, both the methyl and isopropoxy groups are ortho-, para-directing. The isopropoxy group is a stronger activating group than the methyl group. Therefore, bromination would be strongly directed to the positions ortho and para to the isopropoxy group (positions 3 and 5). Achieving selectivity for the 3-position over the 5-position might require careful optimization of reaction conditions.
Alkoxylation: In a nucleophilic aromatic substitution to introduce the isopropoxy group, the target position is the 6-position. Starting with a precursor like 3-bromo-2-methyl-6-chloropyridine, the chlorine at the 6-position is more labile towards nucleophilic attack than the bromine at the 3-position. This is because the pyridine nitrogen activates the 6-position for SNAr, while the 3-position is not similarly activated.
Pyridyne Intermediates: It is also important to consider the possibility of reactions proceeding through pyridyne intermediates, especially when using strong bases with halopyridines. nih.govnih.gov The formation of a 3,4-pyridyne from a 3-bromopyridine, for example, could lead to a mixture of 3- and 4-substituted products. nih.gov The substituents already present on the ring can influence the regioselectivity of nucleophilic addition to the pyridyne. nih.gov
Optimization of Reaction Conditions and Yield for Industrial Scale-Up
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters that are typically scrutinized and refined include temperature, solvent choice, reaction time, and the selection of reagents and catalysts. evitachem.com
For the bromination step, controlling the temperature is crucial to prevent over-bromination and the formation of undesired isomers. The choice of solvent is also critical; solvents like dichloromethane or acetonitrile are often used to facilitate the reaction. evitachem.com The reaction time is another parameter that requires careful optimization to maximize the conversion of the starting material while minimizing the formation of byproducts.
In the subsequent isopropoxylation step, the choice of base and the isopropanol source are key variables. The reaction is typically carried out under conditions that favor nucleophilic aromatic substitution. For industrial applications, the goal is to achieve a high yield of the final product with high purity to reduce the need for extensive and costly purification steps like recrystallization or chromatography. evitachem.com
The table below illustrates a hypothetical optimization of the isopropoxylation step, showcasing how systematic variation of parameters can lead to improved yields.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Hydride | Tetrahydrofuran | 60 | 12 | 75 |
| 2 | Potassium Carbonate | Dimethylformamide | 80 | 8 | 82 |
| 3 | Potassium tert-butoxide | Isopropanol | 70 | 10 | 90 |
| 4 | Cesium Carbonate | 1,4-Dioxane (B91453) | 90 | 6 | 88 |
This table is for illustrative purposes and does not represent actual experimental data.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and enhance the sustainability of manufacturing processes. nih.govresearchgate.net For the synthesis of this compound, several of the twelve principles of green chemistry can be applied.
Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. This can be achieved by optimizing reactions to have high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents and Auxiliaries: The selection of solvents is a key consideration in green chemistry. nih.gov Efforts are made to replace hazardous solvents with greener alternatives. For instance, exploring the use of water or other environmentally benign solvents in certain steps of the synthesis could significantly reduce the environmental footprint. nih.gov
Energy Efficiency: Synthetic methods should be designed to be energy-efficient. nih.gov This can involve using catalysts that allow reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption. nih.gov Microwave-assisted synthesis is one such technique that can sometimes offer faster reaction times and lower energy usage compared to conventional heating.
Use of Renewable Feedstocks: While the direct synthesis of this particular compound from renewable feedstocks may be challenging, the broader principles of green chemistry encourage the exploration of bio-based starting materials for the synthesis of pyridine derivatives in general. nih.govresearchgate.net
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled and reused, which reduces waste. nih.gov For instance, in cross-coupling reactions that might be used to create derivatives of this compound, palladium catalysts are often employed.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced environmental impact and improved efficiency.
Chemical Reactivity and Mechanistic Studies of 3 Bromo 6 Isopropoxy 2 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Core
Nucleophilic aromatic substitution on the pyridine ring of 3-bromo-6-isopropoxy-2-methylpyridine is a key reaction class. The inherent electron-deficient nature of the pyridine ring, which is enhanced by the nitrogen atom's electronegativity, facilitates the attack of nucleophiles. This reactivity is further modulated by the substituents present on the ring.
Mechanistic Insights into Isopropoxy Group Influence on SNAr
The generally accepted mechanism for nucleophilic aromatic substitution involves the initial attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial in determining the reaction's feasibility. The aromaticity of the ring is temporarily broken during this step. libretexts.org In the subsequent step, a leaving group is eliminated, which restores the aromatic system. libretexts.org
In pyridine systems, nucleophilic attack is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the charge is located on the nitrogen atom. stackexchange.com
The isopropoxy group at the C6 position of this compound is an electron-donating group. Electron-donating groups generally slow down or inhibit SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. nih.gov However, the position of the isopropoxy group is critical. Being at a position that can effectively stabilize the intermediate for nucleophilic attack at other positions (e.g., C2 or C4), its influence is complex. The presence of strongly electron-withdrawing groups, such as nitro groups, at ortho or para positions significantly activates the aryl halide towards nucleophilic displacement. libretexts.org Conversely, the electron-donating nature of the isopropoxy group would be expected to decrease the reactivity of the pyridine ring toward nucleophilic attack compared to an unsubstituted or electron-deficiently substituted ring.
Role of Bromine Atom in Directing Reactivity
In nucleophilic aromatic substitution reactions, halogens typically serve as the leaving group. The C-Br bond in this compound is the primary site for substitution. While iodine is often the least reactive nucleofuge in SNAr reactions, the reactivity of halopyridines can be enhanced under certain conditions. nih.gov The bromine atom at the C3 position is not at one of the most activated positions (C2, C4, C6) for direct SNAr. However, its presence is crucial for a different class of reactions: transition metal-catalyzed cross-couplings.
For SNAr to occur at the C3 position, the conditions would need to be forcing, or the reaction would likely proceed through a different mechanism, such as one involving an aryne intermediate, which is less common for pyridines compared to benzene (B151609) derivatives. The reactivity of bromine atoms in brominated pyridines can be significantly influenced by quaternization of the pyridine nitrogen, which makes the ring more susceptible to nucleophilic attack. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound makes it an ideal substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Investigations with this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. libretexts.org This reaction is widely used to form C(sp2)-C(sp2) bonds. researchgate.net The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, making this compound a suitable substrate. Studies on related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the substitution pattern on the pyridine ring can lead to regio- and atropselective outcomes. beilstein-journals.orgnih.gov The electronic and steric environment around the bromine atom, influenced by the adjacent methyl group and the isopropoxy group, would play a role in the efficiency and outcome of the coupling.
Below is a representative table illustrating typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation |
| Solvent | Toluene (B28343), Dioxane, DMF | Reaction medium |
Buchwald-Hartwig Amination and Amidation Studies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org
The reaction is highly versatile, and various generations of catalyst systems with different phosphine (B1218219) ligands have been developed to couple a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides or hindered substrates. researchgate.net
A typical Buchwald-Hartwig amination of an aryl bromide like this compound would involve the following components:
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Amine/Amide | Aniline, Morpholine, Benzamide | Coupling Partner |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | BINAP, XPhos, RuPhos | Stabilizes Pd and facilitates reaction steps |
| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine/amide |
| Solvent | Toluene, Dioxane | Reaction Medium |
The related Buchwald-Hartwig amidation allows for the formation of N-aryl amides, which are important functional groups in many biologically active molecules.
Sonogashira and Heck Coupling Reactivity
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophilic species that undergoes transmetalation to the palladium center. wikipedia.org
Given its aryl bromide functionality, this compound is a suitable candidate for Sonogashira coupling. Research on other bromopyridines, such as 2-amino-3-bromopyridines, has demonstrated successful coupling with various terminal alkynes in good to excellent yields using a palladium catalyst, a phosphine ligand, and a copper(I) salt. scirp.org
Heck Coupling
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. organic-chemistry.org A key characteristic of the Heck reaction is its typical trans selectivity in the product. organic-chemistry.org The reaction mechanism includes the oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
The Heck reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to proceed under standard Heck conditions, which often involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP. researchgate.net Studies on other bromo-heterocycles have shown that the choice of catalyst, base, and solvent can be critical for achieving high yields. rsc.org
Electrophilic Aromatic Substitution Patterns
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes electrophilic aromatic substitution (SEAr) reactions slower than on a comparable benzene ring. pressbooks.pub The outcome of such reactions on a substituted pyridine like this compound is dictated by the electronic and steric effects of the substituents already present on the ring.
The reactivity and orientation of incoming electrophiles are governed by the interplay of the following groups:
Isopropoxy Group (-O-iPr): Located at the C6 position, the isopropoxy group is a strong activating group. Through the resonance effect, its oxygen atom can donate a lone pair of electrons to the pyridine ring, increasing the electron density. This effect is most pronounced at the ortho and para positions relative to the substituent. In this case, it strongly activates the C5 position. Alkoxy groups are generally ortho-para directors. pipzine-chem.com
Methyl Group (-CH₃): The methyl group at the C2 position is a weak activating group that donates electron density via an inductive effect. It also directs incoming electrophiles to the ortho and para positions, which correspond to the C3 and C5 positions.
Bromo Group (-Br): The bromine atom at the C3 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it acts as an ortho-para director because its lone pairs can participate in resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack. pressbooks.pub It directs towards the C2 and C4 positions.
Pyridine Nitrogen: The ring nitrogen itself is strongly deactivating and directs electrophiles primarily to the C3 and C5 positions (meta-directing). Protonation or coordination with a Lewis acid catalyst during the reaction further enhances this deactivating effect. pressbooks.pub
Predicted Reactivity: Considering the combined influence of these substituents, the C5 position is the most likely site for electrophilic attack. It is activated by both the powerful isopropoxy group (para-position) and the methyl group (para-position). The C4 position is another potential site, being ortho to the activating isopropoxy group and para to the directing bromo group. However, the activation at C5 is expected to be stronger. The inherent deactivation of the pyridine ring means that forcing conditions may be required for many electrophilic substitutions.
Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| Isopropoxy | C6 | Activating (Resonance) | Ortho, Para (C5) |
| Methyl | C2 | Activating (Inductive) | Ortho, Para (C3, C5) |
| Bromo | C3 | Deactivating (Inductive) | Ortho, Para (C2, C4) |
| Pyridine N | C1 | Deactivating (Inductive) | Meta (C3, C5) |
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful method for the functionalization of aryl halides, including bromopyridines. nih.govznaturforsch.com This reaction typically involves treating the bromo-compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, to replace the bromine atom with a metal (typically lithium). tcnj.edu The resulting lithiated pyridine is a potent nucleophile and can be quenched with various electrophiles to introduce new functional groups.
The reaction proceeds as follows:
Exchange: The organolithium reagent attacks the bromine atom, leading to the formation of a 3-lithiated pyridine intermediate and an alkyl bromide byproduct. This reaction is typically very fast and is often performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu
Quenching: The highly reactive aryllithium intermediate is then treated with an electrophile (E+) to form a new carbon-carbon or carbon-heteroatom bond at the C3 position.
Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). znaturforsch.comwikipedia.org This method can offer better functional group tolerance compared to organolithium reagents. znaturforsch.com
Table 2: Representative Metal-Halogen Exchange and Quenching Reactions
| Reagent (Step 1) | Conditions (Step 1) | Electrophile (Step 2) | Product at C3-Position |
| n-BuLi | THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |
| n-BuLi | THF, -78 °C | CO₂ (Carbon Dioxide), then H₃O⁺ | -COOH (Carboxylic Acid) |
| t-BuLi | THF/pentane, -100 °C | Benzaldehyde | -CH(OH)Ph (Hydroxyphenylmethyl) |
| i-PrMgCl·LiCl | THF, 0 °C to RT | I₂ (Iodine) | -I (Iodo) |
Radical Reactions Involving this compound
While the aromatic ring itself is generally resistant to radical attack unless under specific conditions, the substituents on the ring can be susceptible to radical reactions. The most probable site for a radical reaction on this compound is the methyl group at the C2 position.
Benzylic-type positions, such as a methyl group attached to an aromatic ring, can undergo free-radical halogenation. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν).
The reaction mechanism proceeds through a standard radical chain reaction:
Initiation: The initiator generates a small number of bromine radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a stabilized pyridyl-methyl radical. This radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain.
Termination: Radicals combine to end the chain reaction.
This transformation would yield 3-Bromo-2-(bromomethyl)-6-isopropoxypyridine, a versatile intermediate for further nucleophilic substitution reactions at the bromomethyl group.
Side Reactions and Selectivity Challenges in Transformations
The chemical transformations of this compound are accompanied by several potential side reactions and selectivity challenges.
Electrophilic Aromatic Substitution: The primary challenge is controlling regioselectivity. While the C5 position is electronically favored, substitution at the C4 position is also possible. The final product ratio can be difficult to predict and may depend heavily on the specific electrophile and reaction conditions used. Furthermore, the strong deactivating nature of the pyridine nitrogen can lead to low yields or require harsh reaction conditions, which may degrade the starting material or products. pressbooks.pub
Metal-Halogen Exchange: A significant side reaction during metal-halogen exchange with alkyllithium reagents is the nucleophilic addition of the alkyllithium (e.g., n-BuLi) to the pyridine ring, a process known as Chichibabin-type addition. znaturforsch.com This can lead to the formation of dihydropyridine (B1217469) adducts and reduce the yield of the desired lithiated intermediate. Performing the reaction at very low temperatures helps to minimize this side reaction as the metal-halogen exchange is kinetically faster. tcnj.edu Another potential issue is the "halogen dance," where the metalated species rearranges to a more thermodynamically stable isomer, although this is less common for simple bromopyridines. arkat-usa.org
Grignard Reagent Formation: The formation of a Grignard reagent from this compound and magnesium metal can be subject to a long induction period due to the passivating layer of magnesium oxide on the metal surface. wikipedia.org Activating agents like iodine or 1,2-dibromoethane (B42909) are often required. wikipedia.org Furthermore, Grignard reagents are strong bases and can be inadvertently quenched by any trace acidic protons in the reaction system. youtube.com
Derivatization and Analog Synthesis from 3 Bromo 6 Isopropoxy 2 Methylpyridine
Strategies for Modifying the Bromine Substituent
The bromine atom at the C-3 position of the pyridine (B92270) ring is a key site for synthetic elaboration, primarily due to its ability to participate in various cross-coupling and substitution reactions.
The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular skeletons. For halogenated pyridine derivatives like 3-Bromo-6-isopropoxy-2-methylpyridine, this is most commonly achieved through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds or introducing alkyl and vinyl groups. The bromine atom of the pyridine derivative can be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used for creating derivatives of halogenated pyridines due to its functional group tolerance and relatively mild conditions.
Friedel-Crafts Reactions: While typically associated with electron-rich aromatic rings, Friedel-Crafts alkylation and acylation can be used to introduce carbon substituents to aromatic systems. youtube.com In the context of pyridine, the ring is generally deactivated towards electrophilic aromatic substitution. However, modifications of this reaction can be employed to functionalize the pyridine core. youtube.com For instance, reacting an aromatic compound with a haloalkane in the presence of a halogen carrier can form a new carbon-carbon bond. youtube.com
A summary of representative C-C bond-forming reactions is presented in the table below.
| Reaction Type | Reagents | Product Type | Significance |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | Biaryls, Alkylated Pyridines | High functional group tolerance, mild conditions. |
| Friedel-Crafts Acylation | Acyl Chloride, Halogen Carrier | Ketones | Forms a new C-C bond with an acyl group. youtube.com |
The bromine substituent can be replaced with various heteroatom-containing groups, which is particularly important for modulating the electronic properties, solubility, and biological activity of the resulting molecules.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. It allows for the reaction of the bromo-pyridine with a wide range of primary and secondary amines to yield amino-pyridine derivatives.
Ullmann Condensation: A classical method for forming carbon-oxygen or carbon-sulfur bonds, this copper-catalyzed reaction can be used to introduce alkoxy, aryloxy, or thioether functionalities by reacting the bromo-pyridine with an appropriate alcohol, phenol, or thiol.
Nucleophilic Aromatic Substitution (SNAr): While less common for bromo-pyridines unless activated by strong electron-withdrawing groups, SNAr can be a pathway to introduce nucleophiles like alkoxides, thiolates, or amines under specific conditions, such as high temperature or pressure.
Functionalization at the Isopropoxy Group
The isopropoxy group at the C-6 position significantly influences the molecule's lipophilicity and steric profile. Modifications at this site are crucial for fine-tuning the physicochemical properties of derivatives.
The most fundamental transformation of the isopropoxy group is its cleavage to reveal a hydroxyl functionality.
Acid-Catalyzed Cleavage: Ethers can be cleaved by treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is typically followed by a nucleophilic attack (SN1 or SN2 mechanism) by the conjugate base of the acid. masterorganicchemistry.commasterorganicchemistry.com Applying this to this compound would yield 3-Bromo-6-hydroxy-2-methylpyridine. pipzine-chem.comsigmaaldrich.com
Lewis Acid-Mediated Cleavage: Strong Lewis acids, notably boron tribromide (BBr₃), are also highly effective for cleaving ethers under often milder conditions than strong mineral acids. masterorganicchemistry.com
Once the hydroxyl group is unmasked, it serves as a handle for further modifications. Re-alkylation with different alkyl halides can introduce a variety of new ether functionalities, allowing for systematic exploration of the impact of the alkyl chain's length, branching, and composition.
In drug discovery and materials science, the nature of the alkoxy group can be a critical determinant of a compound's performance. The isopropoxy group itself provides a certain level of steric bulk and lipophilicity.
SAR studies on related heterocyclic compounds have shown that modifying alkoxy substituents can have profound effects on biological activity. For example, in a series of pyridine derivatives studied for antiproliferative activity, the number and position of methoxy (B1213986) groups were found to directly correlate with the inhibitory concentration (IC₅₀) values. nih.gov Increasing the number of these groups often led to enhanced activity. nih.gov By cleaving the isopropoxy group to a hydroxyl group and subsequently building a library of new ether derivatives, researchers can probe the specific steric and electronic requirements of a biological target. This systematic modification is essential for optimizing potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org
Transformations of the Methyl Group
The methyl group at the C-2 position, while generally less reactive than the bromine atom, can also be chemically transformed to introduce new functionalities.
Oxidation: The methyl group can be oxidized to various higher oxidation states. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can convert the methyl group into a carboxylic acid (2-carboxy-3-bromo-6-isopropoxypyridine) or an aldehyde (2-formyl-3-bromo-6-isopropoxypyridine), respectively. These new functional groups offer points for further derivatization, such as amide bond formation from the carboxylic acid.
Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can undergo benzylic-type halogenation to yield a bromomethyl derivative. This 2-(bromomethyl)pyridine (B1332372) analog is a highly reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Deprotonation/Alkylation: The methyl group on a pyridine ring has increased acidity compared to a standard alkyl group on a benzene (B151609) ring. Treatment with a very strong base, such as an organolithium reagent, can deprotonate the methyl group to form an anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to create a longer carbon chain at the C-2 position. For instance, reaction with an aldehyde would yield a hydroxyethyl-substituted pyridine.
Synthesis of Polyfunctionalized Pyridine Derivatives
The strategic placement of the bromine atom on the electron-rich pyridine ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
One of the most widely employed methods for the derivatization of this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology has been successfully applied in the synthesis of various biaryl and heteroaryl structures. For instance, in the synthesis of novel kinase inhibitors, this compound has been coupled with (4-cyanophenyl)boronic acid. The reaction, catalyzed by a palladium complex, proceeds to furnish 4-(6-isopropoxy-2-methylpyridin-3-yl)benzonitrile, a key intermediate in the elaboration of more complex biologically active molecules.
The general conditions for such transformations typically involve a palladium(0) source, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) or more specialized ligands designed to enhance catalytic activity. A base, commonly sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step of the catalytic cycle. The reaction is typically carried out in a solvent system such as a mixture of 1,4-dioxane (B91453) and water.
Beyond Suzuki coupling, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction represent viable, albeit less specifically documented for this exact substrate, routes to polyfunctionalized derivatives. The Buchwald-Hartwig amination would allow for the introduction of a variety of primary and secondary amines at the 3-position, leading to the synthesis of 3-amino-6-isopropoxy-2-methylpyridine derivatives. The Sonogashira coupling would enable the formation of a carbon-carbon triple bond by reacting the bromopyridine with a terminal alkyne, yielding 3-alkynyl-6-isopropoxy-2-methylpyridine analogs. The Heck reaction could be employed to introduce alkenyl substituents.
The following table summarizes a representative example of a polyfunctionalized pyridine derivative synthesized from this compound.
Table 1: Synthesis of a Polyfunctionalized Pyridine Derivative via Suzuki-Miyaura Coupling
| Starting Material | Reagent | Product | Reaction Type |
| This compound | (4-cyanophenyl)boronic acid | 4-(6-isopropoxy-2-methylpyridin-3-yl)benzonitrile | Suzuki-Miyaura Coupling |
Stereoselective Synthesis of Chiral Analogs
The stereoselective synthesis of chiral analogs from this compound is a more specialized area of its derivatization. While the pyridine core itself is achiral, the introduction of chiral substituents or the creation of new stereocenters through subsequent transformations can lead to the formation of chiral molecules.
A thorough review of the scientific literature and patent landscape indicates that the direct stereoselective synthesis of chiral analogs from this compound is not a widely reported field of study. However, general principles of asymmetric synthesis can be applied to envision potential routes to such compounds.
One hypothetical approach could involve the introduction of a prochiral group at the 3-position, followed by an asymmetric transformation. For example, a Heck reaction with a prochiral alkene could, in principle, be rendered enantioselective by the use of a chiral palladium catalyst. This would generate a new stereocenter on the substituent attached to the pyridine ring.
Another conceptual strategy would involve the elaboration of a functional group on a derivative of this compound in a stereoselective manner. For instance, if a carbonyl group were introduced into a side chain, its asymmetric reduction using a chiral reducing agent or a chiral catalyst could yield a chiral alcohol.
It is important to note that the absence of published data does not preclude the possibility of such syntheses having been performed in proprietary settings. The development of chiral pharmaceuticals and agrochemicals often involves the exploration of stereoselective routes that may not be publicly disclosed.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-6-isopropoxy-2-methylpyridine. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring and between the methine and methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on their attached, and more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment maps connections between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons and for linking the isopropoxy and methyl substituents to the correct positions on the pyridine ring. For instance, correlations would be expected from the methyl protons to the C2 and C3 carbons of the pyridine ring, and from the isopropoxy methine proton to the C6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is instrumental in confirming the substitution pattern and identifying through-space interactions that can help to define the preferred conformation of the isopropoxy group relative to the pyridine ring.
| 2D NMR Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | - Correlation between pyridine ring protons.- Correlation between isopropoxy CH and CH₃ protons. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | - Pyridine C-H to corresponding H.- Isopropoxy CH to its H.- Methyl C to its H's. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹C correlations. | - Methyl protons to C2 and C3.- Isopropoxy methine proton to C6.- Pyridine protons to adjacent and geminal carbons. |
| NOESY | Reveals through-space proximity of protons. | - Proximity between the methyl group protons and the proton at C4.- Proximity between the isopropoxy protons and the proton at C5. |
While not typically applied to the parent compound itself under standard conditions, Dynamic NMR (DNMR) studies can be invaluable for investigating the conformational dynamics of more complex derivatives of this compound. For example, if a bulky substituent were introduced that could hinder the rotation of the isopropoxy group, DNMR could be used to determine the energy barrier for this rotation by analyzing the coalescence of NMR signals at different temperatures.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry is employed to determine the exact mass of the parent ion of this compound with a very high degree of accuracy. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₉H₁₂BrNO). The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact molecular mass and elemental composition. | Confirms the molecular formula C₉H₁₂BrNO by matching the experimentally measured mass to the calculated theoretical mass. |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique helps to elucidate the structure of the molecule by identifying characteristic fragmentation pathways. For this compound, common fragmentation patterns would likely involve the loss of the isopropoxy group, the bromine atom, or parts of the pyridine ring, providing further evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule (e.g., stretching, bending).
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to:
C-H stretching from the methyl and isopropoxy groups, as well as the aromatic pyridine ring.
C=C and C=N stretching within the pyridine ring.
C-O stretching of the isopropoxy ether linkage.
C-Br stretching .
Various bending vibrations (scissoring, rocking, wagging, and twisting) that form a unique fingerprint for the compound.
| Spectroscopic Technique | Vibrational Modes Probed | Expected Key Signals for this compound |
| Infrared (IR) Spectroscopy | Absorption of IR radiation due to bond vibrations. | - C-H stretching (aliphatic and aromatic)- C=C/C=N stretching (aromatic ring)- C-O stretching (ether)- C-Br stretching |
| Raman Spectroscopy | Inelastic scattering of light by vibrating molecules. | Complements IR data, particularly for non-polar bonds and symmetric vibrations. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule.
For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the pyridine ring. The bromine, isopropoxy, and methyl groups would act as auxochromes, modifying the absorption characteristics compared to unsubstituted pyridine.
Table 2: Expected Electronic Transitions for this compound (Note: This table is illustrative and not based on experimental data.)
| Transition | Typical Wavelength Range (nm) | Description |
| π → π | 200-300 | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital of the pyridine ring. |
| n → π | 270-350 | Involves the promotion of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital. |
Studying the UV-Vis spectrum in different solvents could also provide information about the nature of the electronic transitions and solute-solvent interactions.
X-Ray Crystallography for Solid-State Structure Determination
A successful X-ray crystallographic analysis of this compound would yield a definitive molecular structure. It would confirm the substitution pattern on the pyridine ring and provide precise measurements of all bond lengths and angles. While no such study is currently public, research on similar molecules like 2-Bromo-3-hydroxy-6-methylpyridine has been reported, showcasing the utility of this technique. nih.govresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is a template for the type of data that would be obtained and is not actual experimental data.)
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | ? ų |
| Z (molecules per unit cell) | ? |
| Density (calculated) | ? g/cm³ |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the packing of the molecules in the solid state.
For this compound, an analysis of the crystal structure would likely reveal weak C-H···N or C-H···Br hydrogen bonds, as well as potential Br···Br halogen bonding or π-π stacking interactions between the pyridine rings. These interactions play a crucial role in determining the physical properties of the solid, such as its melting point and solubility. For instance, studies on related bromo-pyridine derivatives have identified the presence of such intermolecular forces influencing their crystal packing. nih.govresearchgate.net
While the analytical techniques for detailed structural and electronic characterization are well-established, there is a clear gap in the scientific literature concerning the specific compound this compound. The absence of experimental data on its vibrational spectra, electronic transitions, and crystal structure prevents a thorough, evidence-based discussion of its chemical and physical properties. Further research is required to obtain this fundamental data, which would be invaluable for its potential applications in synthetic chemistry and materials science.
Computational and Theoretical Investigations of 3 Bromo 6 Isopropoxy 2 Methylpyridine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It provides valuable insights into geometry, stability, and reactivity. For substituted pyridines, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are commonly employed for accurate predictions. mdpi.comresearchgate.netresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-6-isopropoxy-2-methylpyridine This table presents hypothetical, yet representative, data based on standard bond lengths and angles from computational studies on analogous substituted pyridine (B92270) molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.89 |
| C-O (isopropoxy) | 1.37 | |
| C-N | 1.34 | |
| C-C (ring) | 1.39 - 1.40 | |
| C-C (methyl) | 1.51 | |
| Bond Angles (º) | C-C-Br | 121.5 |
| C-N-C | 117.0 | |
| C-C-O | 124.0 | |
| N-C-C (methyl) | 118.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wuxiapptec.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov
For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atom of the isopropoxy group. The LUMO is expected to be located primarily on the pyridine ring system. nih.govmdpi.com The presence of the electron-donating isopropoxy and methyl groups and the electron-withdrawing bromine atom would modulate the energies of these orbitals. DFT calculations on similar pyridine derivatives have shown that such substitutions significantly influence the HOMO-LUMO gap. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table contains representative theoretical values based on published data for similar bromo- and alkoxy-substituted pyridines.
| Property | Predicted Value (eV) | Significance |
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Egap (LUMO-HOMO) | 5.3 | Chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orguni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com Green areas represent neutral potential. mdpi.com
For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. mdpi.comresearchgate.net Conversely, areas of positive potential would be located around the hydrogen atoms and, to a lesser extent, near the bromine atom, indicating sites susceptible to nucleophilic interaction. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. researchgate.netchemrxiv.org These indices provide a more detailed picture of the chemical behavior of this compound.
Table 3: Calculated Quantum Chemical Descriptors for this compound The values in this table are derived from the predicted HOMO/LUMO energies and are representative of substituted pyridine systems.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.2 | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The primary focus of such a simulation would be the rotation around the C-O bond of the isopropoxy group, which dictates its spatial orientation relative to the pyridine ring.
These simulations can reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum, in water, or near a biological receptor). nih.gov Understanding the conformational dynamics is crucial, as the specific 3D shape a molecule adopts often determines its biological activity and physical properties. Studies on other pyridine derivatives have used MD simulations to understand their binding processes with proteins and the role of conserved water molecules in these interactions. figshare.com
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is central to structure-based drug design. For this compound, docking studies would be employed to identify potential biological targets and to understand the molecular basis of its binding affinity.
The docking process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding energy. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). nih.gov For instance, the pyridine nitrogen and isopropoxy oxygen are potential hydrogen bond acceptors, while the methyl group and parts of the pyridine ring can engage in hydrophobic interactions. Numerous studies on substituted pyridines have successfully used molecular docking to predict their binding modes and to guide the design of potent inhibitors for targets like kinases and other enzymes. nih.govresearchgate.netacs.org
Ligand-Protein Binding Mechanisms (excluding clinical data)
Molecular docking simulations are instrumental in elucidating the binding modes and affinities of ligands with target proteins. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar bromo-pyridine derivatives provides valuable insights into their potential interactions with biological targets. These studies help to predict and understand the binding mechanisms at a molecular level.
For instance, computational studies on 2-bromo-5-methylpyridine (B20793) have explored its binding affinity against breast cancer-related protein targets. niscpr.res.in Molecular docking simulations revealed that this compound exhibits inhibitory potential by interacting with key amino acid residues within the active sites of these proteins. The binding affinities, calculated as binding energies, indicate the stability of the ligand-protein complex.
Similarly, investigations into 3-bromo-2-hydroxypyridine (B31989) as a bromodomain inhibitor have utilized molecular docking to understand its binding mechanism with various bromodomain-containing proteins (BRDs). researchgate.netnih.govnih.govmdpi.com These studies have identified key hydrogen bond interactions and hydrophobic contacts that contribute to the binding affinity. For example, the interaction of 3-bromo-2-hydroxypyridine with the active sites of BRD2 inhibitors was explored, calculating the minimum binding energies with target receptors like PDB ID: 5IBN, 3U5K, and 6CD5. researchgate.netnih.govnih.gov
In a study of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a pyridine substructure, docking analysis revealed interactions with the GABA-A receptor. mdpi.com Specific hydrogen bonds were observed with amino acid residues such as Tyr 202, Tyr 97, and Tyr 62, with bond lengths not exceeding 3.0 Å, indicating strong interactions. mdpi.com
The following table summarizes the results from molecular docking studies on various bromo-pyridine derivatives, which can serve as a model for understanding the potential interactions of this compound.
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 2-Bromo-5-methylpyridine | Breast Cancer Inhibitor (1ERE) | -5.1 | Not Specified | niscpr.res.in |
| 2-Bromo-5-methylpyridine | Breast Cancer Inhibitor (1AQU) | -5.4 | Not Specified | niscpr.res.in |
| 2-Bromo-5-methylpyridine | Breast Cancer Inhibitor (4OAR) | -5.4 | Not Specified | niscpr.res.in |
| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (5IBN) | Not Specified | Not Specified | researchgate.netnih.gov |
| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (3U5K) | Not Specified | Not Specified | researchgate.netnih.gov |
| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (6CD5) | Not Specified | Not Specified | researchgate.netnih.gov |
| Pyranopyridothienopyrimidine Derivative (3a) | GABA-A Receptor | Not Specified | Tyr 202, Tyr 97, Tyr 62 (via H-bonds) | mdpi.com |
These computational findings, while not directly on this compound, suggest that the bromo-pyridine scaffold is capable of forming stable complexes with various protein targets through a combination of hydrogen bonding and hydrophobic interactions. The specific nature of these interactions is dictated by the substitution pattern on the pyridine ring and the topology of the protein's active site.
Structure-Activity Relationship (SAR) Derivation from Docking Results (excluding clinical data)
Structure-Activity Relationship (SAR) analysis derived from docking studies provides a framework for understanding how chemical modifications to a lead compound influence its binding affinity and biological activity. By comparing the docking scores and binding modes of a series of related compounds, researchers can identify key structural features that are crucial for potent interactions.
For pyridine derivatives, SAR studies based on computational docking have been instrumental in guiding the design of more effective molecules. For example, in studies of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, a docking-based SAR analysis was performed on a set of synthesized compounds. frontiersin.org This analysis highlighted the importance of specific substituents on the coumarin (B35378) and phenyl rings for achieving high inhibitory potency. frontiersin.org
For instance, the inhibitory activities of synthetic compounds, including those with a pyridine core, against tumor cell growth have been correlated with their docking scores. researchgate.net A study on quinazoline (B50416) derivatives bearing a sulfamerazine (B1682647) moiety used docking simulations to establish a relationship between the chemical structure and the inhibitory activity against enzymes like 3CLpro, cPLA2, and sPLA2. mdpi.com The findings indicated that specific substitutions on the quinazoline ring system led to enhanced binding affinities. mdpi.com
The following table outlines a hypothetical SAR for bromo-pyridine derivatives based on general principles observed in computational studies of related heterocyclic compounds. This table is illustrative and aims to guide potential future research on this compound derivatives.
| Position of Substitution | Type of Substituent | Predicted Effect on Binding Affinity | Rationale |
| C3 (Bromo position) | Halogen (Br) | Crucial for specific interactions | The bromine atom can participate in halogen bonding and hydrophobic interactions, anchoring the ligand in the binding pocket. |
| C6 (Isopropoxy position) | Alkoxy group (e.g., methoxy (B1213986), isopropoxy) | Modulates solubility and steric interactions | The size and nature of the alkoxy group can influence the compound's fit within the binding site and its pharmacokinetic properties. nih.gov |
| C2 (Methyl position) | Small alkyl group | Can provide favorable van der Waals contacts | A methyl group can enhance binding by fitting into small hydrophobic pockets within the active site. |
| Other positions on the pyridine ring | Electron-donating or electron-withdrawing groups | Can influence the electronic properties and hydrogen bonding capacity | Substituents can alter the charge distribution of the pyridine ring, affecting its ability to form hydrogen bonds and other electrostatic interactions. nih.gov |
This generalized SAR suggests that modifications at the C6 position, by varying the alkoxy group, could be a promising strategy for optimizing the binding affinity of this compound derivatives. Furthermore, the introduction of additional functional groups at other positions on the pyridine ring could lead to new interactions with the target protein, potentially enhancing activity.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the theoretical evaluation of the NLO properties of organic molecules. These calculations can predict key parameters such as dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ), which are indicative of a material's NLO response. nih.govresearchgate.net
While specific theoretical studies on the NLO properties of this compound are not found in the available literature, research on other pyridine derivatives and related heterocyclic systems provides a basis for understanding its potential in this area. For example, theoretical studies on pyridine N-oxide have been conducted to calculate its NLO properties. researchgate.net
The NLO response of a molecule is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In the case of this compound, the pyridine ring acts as the π-conjugated bridge. The isopropoxy group at the C6 position is an electron-donating group, while the bromo group at the C3 position is an electron-withdrawing group. This donor-acceptor arrangement suggests that the molecule could exhibit NLO properties.
A theoretical study on 3-Acetyl-6-Bromocoumarin, another heterocyclic compound with a bromo substituent, calculated the linear polarizability and second hyperpolarizability using a supermolecule approach. researchgate.net The results indicated that the molecule exhibits a third-order microscopic NLO behavior. researchgate.net
The following table presents a theoretical estimation of NLO properties for a generic donor-acceptor substituted pyridine system, based on trends observed in computational studies of similar organic molecules. nih.gov
| Property | Symbol | Theoretical Value (a.u.) | Significance |
| Dipole Moment | μ | > 0 | Indicates charge asymmetry, a prerequisite for second-order NLO activity. |
| Linear Polarizability | α | Variable | Represents the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | > 0 | Quantifies the second-order NLO response, crucial for applications like frequency doubling. |
| Second Hyperpolarizability | γ | > 0 | Describes the third-order NLO response, relevant for applications such as optical switching. nih.gov |
To accurately determine the NLO properties of this compound, dedicated quantum chemical calculations would be required. Such a study would involve optimizing the molecular geometry and then computing the NLO parameters using appropriate levels of theory and basis sets, such as those employed in studies of similar compounds (e.g., DFT with B3LYP functional). niscpr.res.inresearchgate.netnih.gov The results of such calculations would provide valuable insights into the potential of this compound and its derivatives as NLO materials.
Applications of 3 Bromo 6 Isopropoxy 2 Methylpyridine in Chemical Sciences
Organic Synthesis Building Block and Intermediate Applications
In the realm of organic synthesis, 3-Bromo-6-isopropoxy-2-methylpyridine is a key intermediate, primarily utilized for its ability to participate in cross-coupling reactions.
Precursor in the Synthesis of Complex Heterocyclic Compounds
The bromine atom on the pyridine (B92270) ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the pyridine core with a wide array of boronic acids and their derivatives. libretexts.org This methodology is fundamental in constructing complex heterocyclic compounds, which are prevalent in many areas of chemistry. The ability to introduce diverse substituents at the 3-position of the pyridine ring opens up avenues for creating novel molecular frameworks with tailored properties. The synthesis of vinyl-substituted polypyridyl ligands, for example, can be achieved through the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate. nih.gov
Chiral Auxiliary or Ligand Scaffold Development
While direct evidence for the use of this compound as a chiral auxiliary is not extensively documented in publicly available literature, the broader class of substituted pyridines is crucial in the development of chiral ligands for asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.orgnih.govsigmaaldrich.comrsc.orgsigmaaldrich.com The development of novel chiral ligands is a continuous pursuit in chemistry, with a focus on creating ligands that can induce high levels of enantioselectivity in a variety of chemical transformations. The substitution pattern of 2-methylpyridine (B31789) derivatives can be critical for reactivity and selectivity in catalytic processes. google.com The potential exists to functionalize the this compound scaffold to create novel chiral ligands, although specific examples are not readily found.
Medicinal Chemistry Research Intermediates and Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, intermediates like this compound are of significant interest for the discovery of new therapeutic agents.
Design and Synthesis of Pyridine-Based Chemical Libraries
The amenability of this compound to cross-coupling reactions makes it an excellent starting material for the synthesis of pyridine-based chemical libraries. These libraries, containing a multitude of structurally related compounds, are essential tools in drug discovery for screening against biological targets. The Suzuki-Miyaura coupling, for instance, can be employed to react this compound with a diverse set of boronic acids, rapidly generating a library of novel pyridine derivatives. nih.gov This approach allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for identifying structure-activity relationships (SAR).
Role in Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a widely used strategy in drug design to identify new drug candidates by replacing the core structure of a known active compound with a different scaffold while maintaining similar biological activity. nih.govresearchgate.netrsc.orgacs.orgnih.gov Similarly, bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. domainex.co.ukmdpi.comresearchgate.netrsc.orgprinceton.edu
The substituted pyridine core of this compound can serve as a scaffold in such hopping strategies. For instance, a known bioactive molecule containing a different heterocyclic core could be redesigned to incorporate the 2-methyl-6-isopropoxypyridine scaffold. Furthermore, the isopropoxy group itself could be a bioisosteric replacement for other functionalities in a lead compound, potentially improving its metabolic stability or binding affinity. While specific examples detailing the use of this compound in scaffold hopping or bioisosteric replacement studies are not prevalent in the literature, the principles of these design strategies strongly suggest its potential utility.
Targeted Synthesis of Enzyme Inhibitors or Receptor Ligands (research on potential activity)
The pyridine scaffold is a key component in many enzyme inhibitors and receptor ligands. For example, various substituted pyridine derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and Janus kinase 3 (JAK3). nih.govnih.gov Patent literature describes the use of substituted diamino-pyridine derivatives as PI3K inhibitors. google.com Additionally, a series of pyrido[2,3-d]pyrimidin-7-ones have been designed as potent covalent inhibitors of JAK3. nih.gov
While direct synthesis of specific inhibitors from this compound is not explicitly detailed in the provided search results, its role as a versatile intermediate suggests its potential application in this area. The ability to introduce various functional groups through cross-coupling reactions allows for the targeted synthesis of molecules designed to interact with the active sites of enzymes or the binding pockets of receptors. For instance, substituted pyridine derivatives have been explored as ligands for adenosine (B11128) A1 receptors. The structural motifs present in this compound make it a plausible starting material for the synthesis of novel compounds with potential inhibitory or binding activity against a range of biological targets.
Agrochemical Precursor and Active Ingredient Research
The structural framework of this compound, featuring a substituted pyridine ring, positions it as a compound of interest in the field of agrochemical research. Pyridine derivatives are integral to the development of a wide array of herbicides, insecticides, and fungicides. While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the known applications of its close chemical relatives provide a strong indication of its potential in this sector.
Synthesis of Herbicides, Insecticides, or Fungicides (research on potential activity)
The exploration of pyridine-based compounds for agrochemical purposes is a well-established area of research. For instance, the related compound 3-amino-6-bromo-2-methylpyridine is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection. Another analogue, 3-hydroxypyridine, forms the core of Nikkomycin Z, a potent fungicide and insecticide. aobchem.comtcichemicals.com
More directly, a structurally similar compound, 3-bromo-6-methoxy-2-methylpyridine, is identified as a key intermediate in the synthesis of novel pesticides. pipzine-chem.com Research indicates that by modifying the substituents on the pyridine ring, it is possible to modulate the compound's interaction with specific biological targets in pests, thereby enhancing the activity and selectivity of the resulting pesticide. pipzine-chem.com This principle suggests a strong potential for this compound to serve a similar role. The isopropoxy group, in comparison to a methoxy (B1213986) group, can alter the lipophilicity and metabolic stability of a molecule, which are critical parameters in the design of effective agrochemicals. Therefore, this compound is a viable candidate for the synthesis of new active ingredients with potentially improved efficacy or a different spectrum of activity against various agricultural pests.
Material Science and Polymer Chemistry Applications
In the realm of material science, functionalized pyridine derivatives are valued for their electronic properties and their ability to be incorporated into larger molecular architectures. The unique combination of a bromine atom, an isopropoxy group, and a methyl group on the pyridine core of this compound makes it a versatile building block for the synthesis of advanced materials.
Monomer or Building Block for Functional Polymers
While specific polymers derived from this compound are not detailed in current research, its classification as a "Polymer Science Material Building Block" by chemical suppliers highlights its potential in this area. pipzine-chem.com The bromine atom on the pyridine ring can serve as a reactive site for various cross-coupling reactions, a common strategy for the synthesis of conjugated polymers. These types of polymers are of significant interest for their conductive and photoluminescent properties. The isopropoxy and methyl groups can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films and other functional forms. The development of functional polymers often relies on the use of "reactive precursor polymers" that can be modified post-polymerization to introduce specific functionalities. chemicalbook.com
Catalytic Research Potential
The utility of pyridine-containing molecules as ligands in organometallic catalysis is a cornerstone of modern synthetic chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing its catalytic activity and selectivity.
As a Ligand in Organometallic Catalysis
There is currently a lack of direct research demonstrating the use of this compound as a ligand in organometallic catalysis. However, the potential for this application can be inferred from the chemistry of related compounds. For example, 2-bromo-6-methylpyridine (B113505) is a known precursor for the synthesis of bipyridine ligands, such as 6,6′-dimethyl-2,2′-bipyridine. sigmaaldrich.com These types of ligands are widely used in a variety of catalytic transformations, including cross-coupling reactions and polymerization catalysis.
The bromine atom in this compound could be utilized to synthesize more complex ligand structures through reactions such as lithium-halogen exchange followed by quenching with an appropriate electrophile, or through palladium-catalyzed cross-coupling reactions. The isopropoxy and methyl groups on the pyridine ring can provide steric bulk and influence the electronic environment of the coordinating nitrogen atom, which are key parameters for tuning the performance of a catalyst. These features suggest that this compound is a promising, yet underexplored, building block for the development of novel ligands for a range of catalytic applications.
Role in Organic Transformations
This compound is a versatile heterocyclic compound that serves as a key building block in a variety of organic transformations. Its utility stems from the presence of a bromine atom on the pyridine ring, which can readily participate in numerous cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The isopropoxy and methyl groups on the pyridine ring also influence the compound's reactivity and solubility. This section details the role of this compound in several important classes of organic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org In this context, this compound acts as the electrophilic partner, reacting with a variety of aryl or heteroaryl boronic acids or their derivatives in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. researchgate.netmdpi.com
The general mechanism involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. researchgate.netresearchgate.net For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalysts, often in combination with phosphine (B1218219) ligands that enhance catalytic activity. mdpi.comresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-Dioxane (B91453) | High | researchgate.net |
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | mdpi.com |
| Potassium phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous media | High | researchgate.net |
| ortho-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | - | beilstein-journals.orgnih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.orglibretexts.org this compound can serve as the aryl halide component in this reaction, providing a route to synthesize substituted alkynylpyridines. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. nih.gov
The reaction is typically catalyzed by a palladium complex, such as palladium on carbon (Pd/C) or a palladium-phosphine complex, and co-catalyzed by a copper(I) salt, like copper(I) iodide (CuI). organic-chemistry.orgresearchgate.net An amine base, such as triethylamine (B128534) (Et₃N), is commonly used as the solvent and to neutralize the hydrogen halide formed during the reaction. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.govorganic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Terminal Alkyne | Palladium Catalyst | Co-catalyst/Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Terminal Alkynes | Pd(CF₃COO)₂ | PPh₃, CuI | Et₃N | DMF | Moderate to Excellent | researchgate.net |
| Trimethylsilylacetylene | Pd/Cu bimetallic catalyst | - | Basic conditions | - | nih.gov | |
| Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Amine base | - | organic-chemistry.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. This compound can be used as the aryl halide partner, reacting with a wide range of primary and secondary amines to produce the corresponding aminopyridine derivatives.
A typical Buchwald-Hartwig amination involves a palladium catalyst, often in conjunction with a bulky electron-rich phosphine ligand such as (±)-BINAP, and a strong base like sodium tert-butoxide (NaOBut). chemspider.com The reaction is generally carried out in an inert solvent such as toluene under an inert atmosphere. chemspider.com The resulting aminopyridine structures are prevalent in many biologically active compounds.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 60% | chemspider.com |
Future Research Directions and Outlook for 3 Bromo 6 Isopropoxy 2 Methylpyridine
Development of Novel and Sustainable Synthetic Methodologies
While established methods for synthesizing substituted pyridines exist, future research will likely focus on developing more efficient, sustainable, and cost-effective pathways to 3-Bromo-6-isopropoxy-2-methylpyridine and its derivatives. The principles of green chemistry are increasingly influential, steering research away from harsh reagents and multi-step procedures toward more elegant solutions. nih.gov
Key areas for development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Future work could devise an MCR strategy for the one-pot synthesis of the this compound scaffold, potentially using nanocatalysts to enhance yield and selectivity under mild conditions. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processing. researchgate.net Developing a flow-based synthesis for this compound could enable rapid production and optimization of reaction conditions.
C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. acs.org Research into the selective C-H activation of a simpler pyridine (B92270) precursor could provide a more atom-economical route to installing the bromo and isopropoxy groups.
Metal-Free Catalysis: To reduce cost and environmental impact, exploring metal-free cascade reactions or organocatalysis for the construction of the pyridine ring is a promising direction. acs.orglookchem.com This aligns with the broader trend of developing more sustainable chemical processes.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, rapid access to diverse derivatives. nih.govresearchgate.net | Design of novel one-pot syntheses using readily available starting materials. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, amenability to automation. researchgate.net | Development of a continuous manufacturing process for on-demand synthesis. |
| C-H Functionalization | Reduced number of synthetic steps, improved atom economy. acs.orgchemrxiv.org | Selective and direct introduction of bromo and isopropoxy groups onto a pyridine core. |
| Green and Catalytic Methods | Use of environmentally benign solvents (e.g., water, ethanol), lower energy consumption (e.g., microwave-assisted synthesis), avoidance of toxic heavy metals. nih.govresearchgate.net | Application of nanocatalysts or organocatalysts to improve reaction efficiency and sustainability. researchgate.net |
Exploration of Undiscovered Reactivity Profiles
The existing functional groups on this compound—a reactive bromine atom, a potentially modifiable isopropoxy group, and a methyl group amenable to functionalization—provide multiple handles for chemical transformation. Future research will delve into unlocking novel reactivity patterns beyond standard cross-coupling reactions at the bromine site.
Photochemical Reactions: The use of light to drive chemical reactions can unlock unique reactivity not accessible through thermal methods. acs.org Investigating the photochemical functionalization of the pyridine ring or the activation of the C-Br bond could lead to novel derivatives.
Hetaryne Cyclization: The generation of hetaryne intermediates from precursors like 3-bromo-2-aminopyridines allows for the synthesis of fused heterocyclic systems. researchgate.net Adapting this chemistry to derivatives of this compound could generate novel polycyclic scaffolds.
Remote Functionalization: While functionalization typically occurs adjacent to the nitrogen atom or at the site of existing groups, new methods are emerging for the undirected metalation and functionalization at remote positions, such as C4. chemrxiv.org Applying such strategies could introduce substituents at the C4 or C5 positions, creating a new family of highly substituted pyridines.
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. researchgate.netresearchgate.net For this compound, advanced computational modeling will be crucial.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) can be used to calculate electron density, frontier molecular orbitals, and bond dissociation energies. researchgate.netmdpi.com This allows researchers to predict the most likely sites for electrophilic or nucleophilic attack and to understand the regioselectivity of functionalization reactions. acs.orgnih.gov
Designing Novel Molecules: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of derivatives. nih.govufl.edu By modeling interactions with biological targets like protein kinases, researchers can design and prioritize the synthesis of new compounds with enhanced potency and selectivity, for instance, as TYK2 inhibitors. nih.gov
Materials Science Applications: Computational models can predict the optoelectronic properties of materials derived from this compound, guiding the design of new molecules for applications in organic electronics. pipzine-chem.com
| Computational Method | Application in Research | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and bond energies. researchgate.netmdpi.com | Prediction of reaction pathways, regioselectivity, and thermodynamic stability of isomers. |
| Molecular Docking | Simulation of binding between a ligand (derivative) and a biological target (e.g., enzyme active site). nih.govufl.edu | Estimation of binding affinity and identification of key interactions for designing potent inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between chemical structure and biological activity. | Development of predictive models to guide the synthesis of derivatives with optimized activity. |
| Frontier Molecular Orbital Analysis | Analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov | Understanding nucleophilic and electrophilic reactivity for designing targeted reactions. |
Integration into Automated Synthesis Platforms
The demand for large libraries of compounds for high-throughput screening in drug and materials discovery has driven the development of automated synthesis platforms. sigmaaldrich.com Integrating this compound into these workflows represents a significant future direction.
These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. chemrxiv.org By developing robust protocols for using this compound as a building block in automated synthesizers, researchers could rapidly generate extensive libraries of derivatives. nih.govnih.gov This would accelerate the discovery of new molecules with desirable properties, whether for pharmaceuticals, agrochemicals, or materials science. doaj.org Self-optimizing systems that use machine learning algorithms to refine reaction conditions in real-time could further enhance the efficiency of this process. researchgate.net
Expanding Applications in Emerging Fields of Chemistry
While substituted pyridines are well-established in pharmaceuticals and agrochemicals, future research will explore the application of this compound derivatives in other emerging fields. pipzine-chem.comchemimpex.com
Materials Science: The pyridine scaffold is a component of functional materials. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or as ligands for creating metal-organic frameworks (MOFs) with unique catalytic or absorption properties. pipzine-chem.comrsc.org
Chemical Biology: As a core scaffold, it can be elaborated into chemical probes to study biological processes or as building blocks for PROTACs (PROteolysis TArgeting Chimeras), a new class of therapeutic agents. sigmaaldrich.com
Organocatalysis: Highly substituted pyridines can serve as powerful organocatalysts. Future work could explore derivatives of this compound as novel catalysts for asymmetric synthesis or other challenging transformations.
Multidisciplinary Research Collaborations for Enhanced Understanding
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.
Chemistry and Biology: Synthetic chemists can create novel derivatives, which are then tested by biologists and pharmacologists to identify new drug candidates. nih.gov
Chemistry and Materials Science: Collaborations between organic chemists and materials scientists are essential for designing and synthesizing new functional materials for electronic or optical applications. rsc.org
Chemistry and Computer Science: The integration of computational modeling and machine learning with experimental synthesis requires close collaboration between theoretical and synthetic chemists to create a feedback loop that accelerates discovery. rsc.org
By pursuing these interconnected research avenues, the scientific community can continue to build upon the versatile foundation of this compound, paving the way for new discoveries and innovations across the chemical sciences.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine to improve regioselectivity in cross-coupling reactions?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings can be influenced by steric and electronic effects of substituents. For bromopyridines, the bromine atom at the 3-position (as in this compound) is less reactive than para-substituted bromines due to steric hindrance from the methyl and isopropoxy groups. Use Pd(PPh₃)₄ or XPhos-based catalysts to enhance reactivity . Pre-functionalization of the pyridine ring with electron-withdrawing groups (e.g., nitro) may also direct coupling to the desired position. Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Q. What characterization techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight, ¹H/¹³C NMR to assign substituent positions (e.g., methyl at C2 vs. C4), and X-ray crystallography for unambiguous structural determination. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and GC-MS to detect volatile impurities. Cross-validate with elemental analysis (C, H, N) to ensure >98% purity .
Q. How do solvent and temperature affect the stability of this compound during storage?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent photodegradation. Avoid polar aprotic solvents (e.g., DMF) that may promote hydrolysis of the isopropoxy group. Stability tests via TGA/DSC show decomposition above 150°C, so reactions should be conducted below this threshold .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound in palladium-catalyzed couplings?
- Methodological Answer : Discrepancies often arise from ligand choice and substrate accessibility. For example, bulky ligands (e.g., SPhos) improve yields in sterically hindered systems by reducing homocoupling side reactions . Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Compare results with density functional theory (DFT) calculations to rationalize electronic effects of substituents .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of this compound derivatives for catalytic applications?
- Methodological Answer : SHELX-refined X-ray structures reveal bond angles and torsional strain that influence ligand-metal coordination. For example, the isopropoxy group’s dihedral angle (∼45° relative to the pyridine plane) may sterically hinder metal binding. Modify substituents (e.g., replace isopropoxy with methoxy) to optimize metal-ligand interactions, as demonstrated in nickel-catalyzed ethylene oligomerization systems .
Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic aromatic substitution (SNAr) versus transition-metal-catalyzed pathways?
- Methodological Answer : SNAr reactivity is suppressed due to electron-donating isopropoxy and methyl groups, which deactivate the pyridine ring. Transition-metal catalysis (e.g., Pd or Ni) overcomes this by oxidative addition to the C–Br bond. Computational studies (DFT) show a lower activation barrier for Pd-mediated pathways (ΔG‡ ≈ 25 kcal/mol) compared to SNAr (ΔG‡ > 35 kcal/mol) .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Use cross-coupling to introduce pharmacophores (e.g., aryl, amino groups) at the 3-position. For example, Suzuki coupling with boronic acids yields biaryl derivatives for kinase inhibition studies. Alternatively, cyclization with hydrazines generates imidazo[4,5-b]pyridines, a scaffold with reported antitumor activity .
Data Contradiction Analysis
Q. Why do some studies report successful Ullmann couplings with this compound, while others observe no reactivity?
- Methodological Answer : Ullmann couplings require high temperatures (>120°C) and CuI catalysts, which may degrade the isopropoxy group. Contradictory results likely stem from solvent choice (e.g., DMSO vs. toluene) and ligand additives. Use TLC-MS to track byproduct formation (e.g., dehalogenation or ether cleavage) and switch to milder conditions (e.g., photoredox catalysis) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
